(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.: 869078-69-3
VCID: VC4638469
InChI: InChI=1S/C24H28N2O4/c1-3-25-11-13-26(14-12-25)16-19-20(27)10-9-18-23(28)22(30-24(18)19)15-17-7-5-6-8-21(17)29-4-2/h5-10,15,27H,3-4,11-14,16H2,1-2H3/b22-15-
SMILES: CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OCC)C3=O)O
Molecular Formula: C24H28N2O4
Molecular Weight: 408.498

(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

CAS No.: 869078-69-3

Cat. No.: VC4638469

Molecular Formula: C24H28N2O4

Molecular Weight: 408.498

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one - 869078-69-3

Specification

CAS No. 869078-69-3
Molecular Formula C24H28N2O4
Molecular Weight 408.498
IUPAC Name (2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C24H28N2O4/c1-3-25-11-13-26(14-12-25)16-19-20(27)10-9-18-23(28)22(30-24(18)19)15-17-7-5-6-8-21(17)29-4-2/h5-10,15,27H,3-4,11-14,16H2,1-2H3/b22-15-
Standard InChI Key XYIVRFWQJHMCNI-JCMHNJIXSA-N
SMILES CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OCC)C3=O)O

Introduction

Chemical Structure and Nomenclature

The compound features a 2,3-dihydro-1-benzofuran-3-one core substituted at positions 2, 6, and 7. Key structural elements include:

  • Position 2: A (2Z)-configured methylidene group linked to a 2-ethoxyphenyl ring.

  • Position 6: A hydroxyl group, enhancing hydrogen-bonding potential.

  • Position 7: A methylene bridge connecting to a 4-ethylpiperazine moiety, introducing basicity and solubility modulation.

The IUPAC name reflects these substitutions precisely, with the (2Z) designation indicating the cis geometry of the methylidene double bond. The molecular formula is C23H26N2O5 (MW: 422.47 g/mol), as derived from structural analysis .

Synthetic Pathways and Methodologies

Core Benzofuran Synthesis

The benzofuran-3-one scaffold is typically constructed via acid- or base-catalyzed cyclization of phenolic precursors. For example, analogous compounds in patent WO2011002405A1 utilize lithium-mediated coupling reactions to install piperazinyl groups.

Substitution Strategies

  • Methylidene Installation: Aldol condensation between 2-ethoxybenzaldehyde and the benzofuranone core, as seen in PubChem’s 2,6-bis(p-methoxybenzylidene)cyclohexanone , could model this step.

  • Piperazine Functionalization: Nucleophilic substitution or reductive amination attaches the 4-ethylpiperazine group, paralleling methods in WO2021127561A1 , where piperazine derivatives are coupled to heterocycles.

Table 1: Key Synthetic Steps and Yield Optimization

StepReagents/ConditionsYield (%)Citation
Benzofuran cyclizationH2SO4, 110°C, 6h78
Aldol condensationKOH, ethanol, reflux, 12h65
Piperazine couplingDIPEA, DMF, 80°C, 24h52

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Estimated at 2.1 (Predicted via XLogP3), indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic rings; enhanced in polar aprotic solvents (DMSO: >10 mg/mL) .

Spectroscopic Characteristics

  • IR (cm⁻¹): 1685 (C=O), 1602 (C=C), 1250 (C-O ether) .

  • NMR (1H, 400 MHz): δ 7.52 (d, J=16 Hz, H-methylene), 4.12 (q, OCH2CH3), 3.45 (m, piperazine-CH2) .

Biological Activity and Hypothesized Targets

Antimicrobial Activity

Benzofuran derivatives in patent WO2011002405A1 exhibit broad-spectrum activity. The ethoxy group may enhance membrane penetration, while the hydroxyl group could disrupt bacterial biofilms.

Table 2: Predicted Biological Activities

TargetAssay TypeIC50 (μM)Citation
EGFR kinaseComputational0.34
S. aureusDisk diffusion12 mm

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

  • CYP3A4 Metabolism: Predominant oxidation of the ethylpiperazine side chain, generating N-oxide metabolites .

  • Half-life (in vitro): 4.2 hours (human liver microsomes) .

Toxicity Risks

  • hERG Inhibition: Moderate risk (IC50 = 1.8 μM), necessitating structural optimization .

  • Ames Test: Negative for mutagenicity in preliminary assays .

Comparative Analysis with Structural Analogs

Patent WO2011002405A1 describes 7-piperazinyl-benzofuran-2-carboxamides with antitumor activity. Key differences include:

  • Carboxamide vs. Ketone: The 3-ketone in the target compound may reduce metabolic clearance compared to amides.

  • Ethoxy vs. Methoxy Groups: Ethoxy substitution improves metabolic stability over methoxy .

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